2-Iodonaphthalen-1-amine
Overview
Description
2-Iodonaphthalen-1-amine is an organic compound with the molecular formula C10H8IN It is a derivative of naphthalene, where an iodine atom is substituted at the second position and an amine group at the first position
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Iodonaphthalen-1-amine can be synthesized through several methods. One common approach involves the iodination of naphthalen-1-amine. This can be achieved by reacting naphthalen-1-amine with iodine in the presence of an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction typically takes place in an organic solvent like acetic acid or dichloromethane under controlled temperature conditions to ensure selective iodination at the desired position .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors to maintain consistent reaction conditions. The use of catalysts and advanced purification techniques such as recrystallization or chromatography would be employed to obtain high-purity product suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
2-Iodonaphthalen-1-amine undergoes several types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The amine group can be oxidized to form nitro or nitroso derivatives, while reduction can lead to the formation of corresponding amines or hydrazines.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling, where the iodine atom is replaced by a carbon-carbon bond, forming biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate or cesium carbonate.
Major Products Formed
Substitution: Formation of azides, nitriles, or other substituted naphthalenes.
Oxidation: Formation of nitro or nitroso derivatives.
Reduction: Formation of secondary or tertiary amines.
Coupling: Formation of biaryl compounds.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-Iodonaphthalen-1-amine depends on its application. In organic synthesis, it acts as a nucleophile or electrophile, participating in various substitution and coupling reactions. In biological systems, its mechanism may involve interaction with specific enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways would vary based on the specific application and modifications of the compound .
Comparison with Similar Compounds
Similar Compounds
1-Iodonaphthalene: Similar structure but with the iodine atom at the first position. It exhibits different reactivity due to the position of the substituent.
2-Bromonaphthalen-1-amine: Similar structure with bromine instead of iodine. Bromine is less reactive than iodine, leading to different reaction conditions and products.
2-Iodonaphthalene: Lacks the amine group, making it less versatile in certain reactions.
Uniqueness
2-Iodonaphthalen-1-amine is unique due to the presence of both an iodine atom and an amine group, which allows it to participate in a wide range of chemical reactions. Its structure provides a balance of reactivity and stability, making it a valuable compound in synthetic chemistry and material science .
Properties
IUPAC Name |
2-iodonaphthalen-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8IN/c11-9-6-5-7-3-1-2-4-8(7)10(9)12/h1-6H,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOLFSWQWHXNNKA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2N)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8IN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60619930 | |
Record name | 2-Iodonaphthalen-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60619930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
676267-06-4 | |
Record name | 2-Iodonaphthalen-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60619930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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